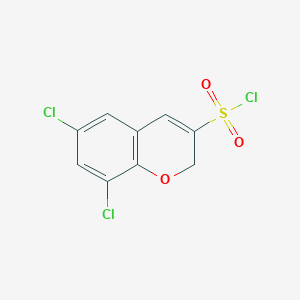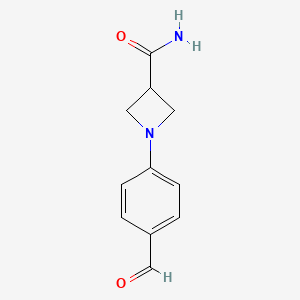
1-(4-Formylphenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Formylphenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Formylphenyl)azetidine-3-carboxamide can be synthesized through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the hydrogenation of a precursor compound in the presence of a catalyst such as palladium on carbon . This method is often used to produce azetidine analogues with high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .
化学反応の分析
Types of Reactions: 1-(4-Formylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
1-(4-Formylphenyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including its role as a precursor to bioactive compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly as a scaffold for drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals
作用機序
1-(4-Formylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as azetidine-2-carboxamide and azetidine-3-carboxylic acid . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For example, azetidine-2-carboxamide is known for its potent inhibitory activity against certain enzymes, while azetidine-3-carboxylic acid is used as a building block in peptide synthesis.
類似化合物との比較
- Azetidine-2-carboxamide
- Azetidine-3-carboxylic acid
- 1-(4-Formylphenyl)azetidine-3-carboxylic acid
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1-(4-formylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c12-11(15)9-5-13(6-9)10-3-1-8(7-14)2-4-10/h1-4,7,9H,5-6H2,(H2,12,15) |
InChIキー |
YAVIQRPDVOZNOT-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=CC=C(C=C2)C=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


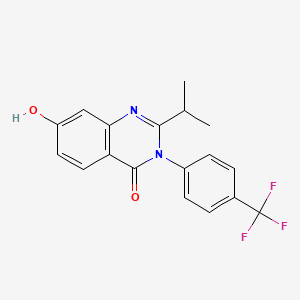
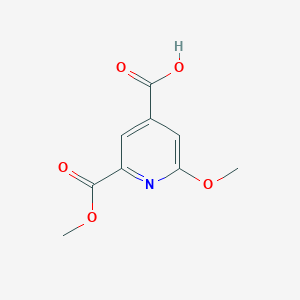


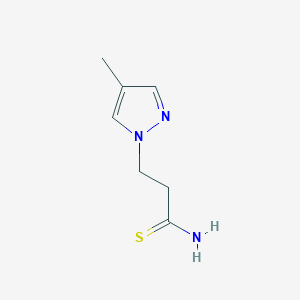
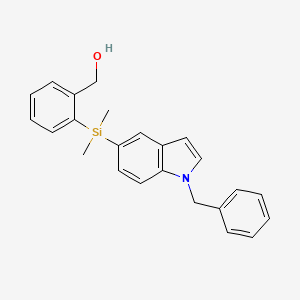

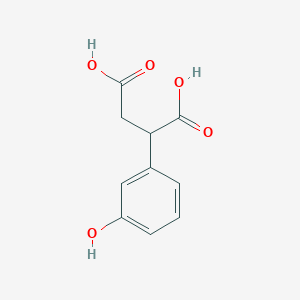
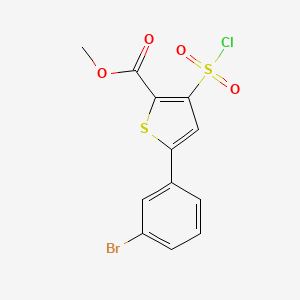

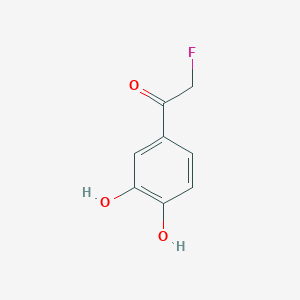
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)

